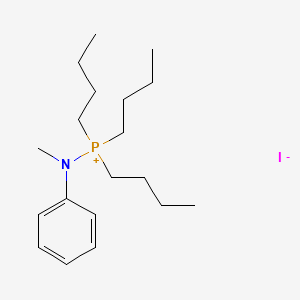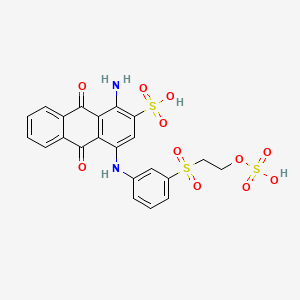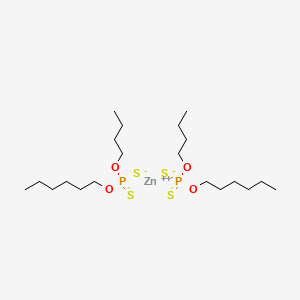
Zinc di-O-butyl di-O-hexyl bis(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) is a coordination compound that features zinc bound to the anion of a dialkyldithiophosphoric salt. This compound is known for its application as an anti-wear additive in lubricants, including greases, hydraulic oils, and motor oils . It is also recognized for its role as a corrosion inhibitor and antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc di-O-butyl di-O-hexyl bis(dithiophosphate) typically involves the reaction of zinc oxide with a mixture of O-butyl and O-hexyl dithiophosphoric acids. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZnO+2(RO)(R’O)P(S)SH→Zn[(RO)(R’O)P(S)S]2+H2O
where ( R ) and ( R’ ) represent the butyl and hexyl groups, respectively.
Industrial Production Methods
In industrial settings, the production of zinc di-O-butyl di-O-hexyl bis(dithiophosphate) involves large-scale reactors where zinc oxide is reacted with the dithiophosphoric acids under controlled temperature and pressure conditions. The product is then purified and formulated into various lubricant products .
Chemical Reactions Analysis
Types of Reactions
Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: The dithiophosphate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution Reagents: Ligand exchange reactions can be carried out using various phosphine ligands.
Major Products
Oxidation: Zinc oxide and phosphoric acid derivatives.
Substitution: New zinc coordination compounds with different ligands.
Scientific Research Applications
Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems as a zinc source.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Widely used as an additive in lubricants to reduce wear and corrosion.
Mechanism of Action
The mechanism by which zinc di-O-butyl di-O-hexyl bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on metal surfaces. This tribofilm reduces friction and wear by providing a barrier between moving parts. The compound’s molecular targets include metal surfaces, where it forms a strong bond through the dithiophosphate ligands .
Comparison with Similar Compounds
Similar Compounds
- Zinc bis[O-(6-methylheptyl)] bis[O-(sec-butyl)] bis(dithiophosphate)
- Zinc di-O-butyl di-O-hexyl bis(dithiophosphate)
Uniqueness
Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) is unique due to its specific combination of butyl and hexyl groups, which provide optimal solubility and performance in lubricant formulations. Compared to other zinc dithiophosphates, it offers a balanced combination of anti-wear, antioxidant, and corrosion-inhibiting properties .
Properties
CAS No. |
68413-49-0 |
|---|---|
Molecular Formula |
C20H44O4P2S4Zn |
Molecular Weight |
604.2 g/mol |
IUPAC Name |
zinc;butoxy-hexoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-3-5-7-8-10-12-13(14,15)11-9-6-4-2;/h2*3-10H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChI Key |
DZMAOCHZUITXOT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCOP(=S)(OCCCC)[S-].CCCCCCOP(=S)(OCCCC)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


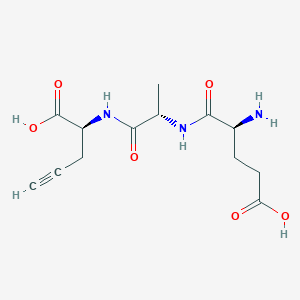
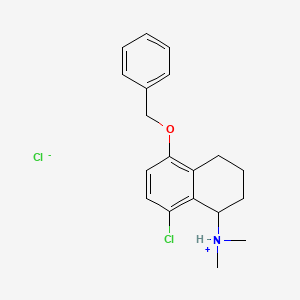

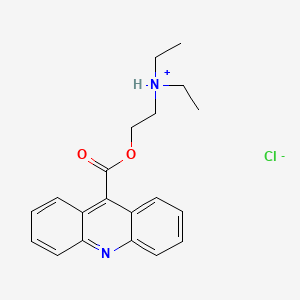
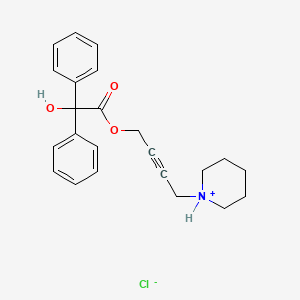
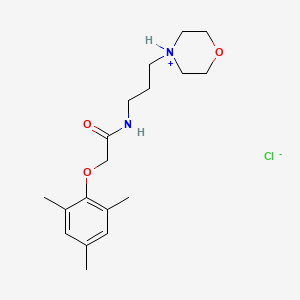
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
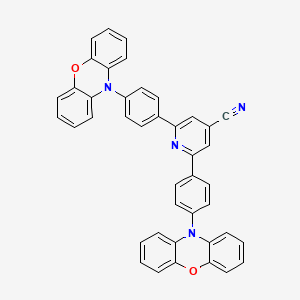

![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)

